molecular formula C4H14OSi2 B7724646 1,1,3,3-Tetramethyl-disiloxane

1,1,3,3-Tetramethyl-disiloxane

Cat. No. B7724646
M. Wt: 134.32 g/mol
InChI Key: NVYQDQZEMGUESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297340B1

Procedure details

380 mg Of styrene and 240 mg of 1,1,3,3-tetramethyldisiloxane were placed in a glass tube to which 20 μL (21.6 mg) of acetic anhydride and 2 μL (2.3 mg) of triisopropylsilyl trifluoromethanesulfonate (i-Pr3SiOSO2CF3) were added by microsyringe. 5 μL (platinum weight: 0.0017 mg) Of a toluene solution (platinum content: 0.04 wt %) of zero-valent platinum complexed with divinylsiloxane were added to this. The tube was put in a 60° C. oil bath and heated for 8 hours. After cooling, the tube contents were analyzed by gas chromatography, which revealed that the styrene conversion rate was 55%, 1-phenethyl-1,1,3,3-tetramethyldisiloxane had been produced at a yield of 58% (based on 1,1,3,3-tetramethyldisiloxane) and 1,3-bis(phenethyl)-1,1,3,3-tetramethyldisiloxane at a yield of 21%, and the ratio of alpha addition to beta addition of phenethyl groups was 1:49.
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
2 μL
Type
reactant
Reaction Step One
[Compound]
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-phenethyl-1,1,3,3-tetramethyldisiloxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
5 μL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C[SiH](C)O[SiH](C)C.C(OC(=O)C)(=O)C.FC(F)(F)S(O[Si](C(C)C)(C(C)C)C(C)C)(=O)=O.[CH2:41]([Si:49]([CH3:55])([CH3:54])[O:50][SiH:51]([CH3:53])[CH3:52])[CH2:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1>[Pt].C1(C)C=CC=CC=1>[CH2:1]([Si:51]([CH3:52])([CH3:53])[O:50][Si:49]([CH2:41][CH2:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)([CH3:55])[CH3:54])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
380 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
240 mg
Type
reactant
Smiles
C[SiH](O[SiH](C)C)C
Name
Quantity
20 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 μL
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C(C)C)(C(C)C)C(C)C)(F)F
Step Two
Name
divinylsiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
1-phenethyl-1,1,3,3-tetramethyldisiloxane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)[Si](O[SiH](C)C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Six
Name
Quantity
5 μL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added by microsyringe
ADDITION
Type
ADDITION
Details
were added to this
CUSTOM
Type
CUSTOM
Details
was put in a 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)[Si](O[Si](C)(C)CCC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.